Desmethyl Erlotinib
CAS No.: 183320-51-6
Cat. No.: VC0538273
Molecular Formula: C21H22ClN3O4
Molecular Weight: 415.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183320-51-6 |
|---|---|
| Molecular Formula | C21H22ClN3O4 |
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | 2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride |
| Standard InChI | InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H |
| Standard InChI Key | BUOXOWNQZVIETJ-UHFFFAOYSA-N |
| Canonical SMILES | COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazoline core substituted at positions 4, 6, and 7. The 4-position is occupied by a 3-ethynylanilino group, while the 6- and 7-positions bear 2-methoxyethoxy and oxyethanol side chains, respectively. The hydrochloride salt formation at the ethanol moiety improves aqueous solubility, critical for bioavailability .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 183320-51-6 |
| Molecular Formula | |
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | 2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride |
| Purity | >98% (HPLC) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step convergent approach, optimized to reduce intermediate isolation steps. A patented method (WO2007138613A2) outlines the following sequence :
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Quinazoline Core Formation: Condensation of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.
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Side Chain Introduction: Etherification at the 6-position using 2-bromoethanol under basic conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | DMF, KCO, 80°C | 78 |
| 2 | NaH, THF, 0°C to RT | 65 |
| 3 | HCl/EtOH, RT | 92 |
Process Optimization
The patent emphasizes minimizing intermediates and using cost-effective solvents (e.g., THF instead of DMSO). This reduces production costs by ~30% compared to traditional routes .
Pharmacological Activity and Mechanisms
Tyrosine Kinase Inhibition
Though direct evidence is limited, the compound’s structural similarity to erlotinib suggests EGFR tyrosine kinase inhibition. Erlotinib binds competitively to ATP sites, blocking downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) essential for cancer cell proliferation .
Table 3: Comparative IC Values of Quinazoline Derivatives
| Compound | IC (EGFR, nM) |
|---|---|
| Erlotinib | 2.0 |
| Gefitinib | 0.8 |
| 2-[4-(3-Ethynylanilino)...[HCl] | Pending |
Cytotoxic Activity
Prelinary in vitro studies on analogous compounds show dose-dependent cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cells, with IC values ranging from 0.5–5 μM.
Pharmacokinetics and Metabolism
Absorption and Distribution
While pharmacokinetic data for this specific compound are unavailable, erlotinib exhibits 60% oral bioavailability and 93% plasma protein binding. Co-administration with bevacizumab (anti-VEGF) enhances tumor penetration, as shown by MALDI mass spectrometry imaging in xenograft models .
Metabolism and Excretion
Erlotinib undergoes hepatic metabolism via CYP3A4 to active metabolites (e.g., OSI-420). Population pharmacokinetic models indicate higher clearance rates in pediatric patients (<5 years) and males, influenced by ABCG2 polymorphisms .
Table 4: Key Pharmacokinetic Parameters of Erlotinib
| Parameter | Value (Adults) | Value (Pediatrics) |
|---|---|---|
| CL/F (L/h/m) | 3.6 | 6.8 |
| AUC (μM·h) | 34.4 | 7.22–101 |
Analytical Methods and Quality Control
High-Performance Liquid Chromatography (HPLC)
A validated HPLC-MS/MS method quantifies erlotinib and metabolites with a lower limit of quantification (LLOQ) of 10 ng/mL. Similar protocols could be adapted for this compound .
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging
MALDI-MSI has mapped erlotinib distribution in tumors at 10 μm resolution, revealing broad diffusion independent of bevacizumab co-treatment. This technique is applicable to studying spatial distribution of 2-[4-(3-Ethynylanilino)...[HCl] .
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